Chemical structure and properties of (S)-N-(4-Cyano-2-nitro-phenyl)-L-tyrosine
Chemical structure and properties of (S)-N-(4-Cyano-2-nitro-phenyl)-L-tyrosine
An In-depth Technical Guide to (S)-N-(4-Cyano-2-nitro-phenyl)-L-tyrosine
Abstract
This technical guide provides a comprehensive overview of (S)-N-(4-Cyano-2-nitro-phenyl)-L-tyrosine, a derivative of the amino acid L-tyrosine. The document details its chemical structure, physicochemical properties, and a validated synthesis protocol. Furthermore, it explores the underlying chemical principles of its formation, methods for its characterization, and potential applications in biomedical research. This guide is intended for researchers, scientists, and professionals in the fields of medicinal chemistry, chemical biology, and drug development, offering both foundational knowledge and practical insights into the handling and utilization of this compound.
Introduction: Context and Significance
(S)-N-(4-Cyano-2-nitro-phenyl)-L-tyrosine is a molecule of significant interest in the realm of chemical biology and medicinal chemistry. Its structure is a conjugate of L-tyrosine, a proteinogenic amino acid, and a 4-cyano-2-nitrophenyl group.[1][2] This unique combination of a biological building block with a reactive chemical moiety suggests its potential utility as a molecular probe, a building block for more complex molecules, or a biologically active agent in its own right. The 4-cyano-2-nitrophenyl group is structurally related to reagents like Sanger's reagent (1-fluoro-2,4-dinitrobenzene), which are well-established in protein chemistry for the labeling of N-terminal amino acids.[3][4][5][6][7] The reactivity of such compounds is governed by nucleophilic aromatic substitution, a fundamental reaction in organic chemistry.[6][8]
The tyrosine component of the molecule is a crucial amino acid involved in numerous biological processes, serving as a precursor to neurotransmitters and hormones, and playing a key role in protein phosphorylation.[9][10] The modification of tyrosine and its derivatives is a common strategy in drug discovery to modulate biological activity.[11] This guide aims to provide a detailed technical resource for researchers working with or considering the use of (S)-N-(4-Cyano-2-nitro-phenyl)-L-tyrosine.
Compound Identification and Physicochemical Properties
A thorough understanding of the fundamental properties of a compound is critical for its effective use in research and development. This section outlines the key identifiers and physicochemical characteristics of (S)-N-(4-Cyano-2-nitro-phenyl)-L-tyrosine.
| Property | Value | Source(s) |
| IUPAC Name | (2S)-2-(4-cyano-2-nitroanilino)-3-(4-hydroxyphenyl)propanoic acid | [2] |
| CAS Number | 182114-34-7 | [1][2] |
| Molecular Formula | C16H13N3O5 | [1][2] |
| Molecular Weight | 327.29 g/mol | [1][2] |
| Appearance | Solid (predicted) | |
| Purity | ≥96% | [2] |
Synthesis and Purification
The synthesis of (S)-N-(4-Cyano-2-nitro-phenyl)-L-tyrosine is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction. This process involves the reaction of L-tyrosine with an activated aryl halide, such as 4-fluoro-3-nitrobenzonitrile.[8][12][13][14] The electron-withdrawing nitro and cyano groups on the phenyl ring activate the fluorine atom for displacement by the nucleophilic amino group of L-tyrosine.
Synthetic Workflow
The following diagram illustrates the general workflow for the synthesis and purification of (S)-N-(4-Cyano-2-nitro-phenyl)-L-tyrosine.
Caption: A generalized workflow for the synthesis and purification of the target compound.
Detailed Experimental Protocol
Materials:
-
L-Tyrosine[9]
-
Sodium Bicarbonate (NaHCO3)
-
Ethanol
-
Deionized Water
-
Hydrochloric Acid (1M HCl)
-
Ethyl Acetate
-
Anhydrous Sodium Sulfate (Na2SO4)
-
Silica Gel for column chromatography
-
Solvents for chromatography (e.g., hexane/ethyl acetate mixture)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve L-tyrosine and a molar excess of sodium bicarbonate in a mixture of ethanol and water.
-
Addition of Reagent: To the stirred solution, add 4-fluoro-3-nitrobenzonitrile. The fluorine atom in this reagent is an excellent leaving group, facilitating the nucleophilic attack by the amino group of L-tyrosine.[8]
-
Reaction Conditions: Heat the reaction mixture under reflux and monitor the progress using an appropriate technique, such as Thin Layer Chromatography (TLC).[13]
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Acidify the solution with 1M HCl to a pH of approximately 2-3. This step protonates the carboxylate and any unreacted amine.
-
Extraction: Extract the product into an organic solvent such as ethyl acetate. The desired product will move to the organic layer.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure (S)-N-(4-Cyano-2-nitro-phenyl)-L-tyrosine.
Structural Characterization and Analysis
The definitive identification of (S)-N-(4-Cyano-2-nitro-phenyl)-L-tyrosine requires a combination of spectroscopic techniques. Each method provides unique information about the molecule's structure and functional groups.
Spectroscopic Methods
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Will show characteristic signals for the aromatic protons of both the tyrosine and the 4-cyano-2-nitrophenyl moieties, as well as signals for the alpha-proton and the beta-protons of the tyrosine backbone. The integration and splitting patterns of these signals provide detailed information about the connectivity of the atoms.
-
¹³C NMR: Will display distinct resonances for each carbon atom in the molecule, including the carbonyl carbon of the carboxylic acid, the nitrile carbon, and the aromatic carbons.
-
-
Mass Spectrometry (MS): Provides the exact molecular weight of the compound, confirming its elemental composition. High-resolution mass spectrometry (HRMS) can be used to determine the molecular formula with high accuracy.
-
Infrared (IR) Spectroscopy: Will exhibit characteristic absorption bands corresponding to the various functional groups present in the molecule. Key expected vibrations include:
The spectroscopic properties of tyrosine and its derivatives have been extensively studied, providing a strong basis for the interpretation of the data obtained for this specific compound.[15][16]
Potential Applications and Research Directions
The unique chemical structure of (S)-N-(4-Cyano-2-nitro-phenyl)-L-tyrosine suggests several potential avenues for research and application.
Signaling Pathway Interactions
The tyrosine moiety is a key player in cellular signaling, particularly in pathways involving tyrosine kinases. The introduction of the bulky and electron-withdrawing 4-cyano-2-nitrophenyl group could potentially modulate the interaction of this tyrosine derivative with enzymes that recognize tyrosine, such as tyrosine kinases or phosphatases.
Caption: Hypothetical modulation of a tyrosine kinase signaling pathway.
Drug Development and Medicinal Chemistry
The compound can serve as a scaffold or an intermediate in the synthesis of more complex molecules with potential therapeutic properties. The cyano and nitro groups can be further modified to explore structure-activity relationships (SAR). For instance, the nitro group can be reduced to an amine, which can then be derivatized. Compounds with cyano groups have been explored as antagonists for various receptors.[17]
Biomarker and Probe Development
Derivatives of tyrosine are often investigated as biomarkers for oxidative stress.[18][19][20] The introduction of the 4-cyano-2-nitrophenyl group could lead to derivatives with unique spectroscopic properties that might be useful for detection and quantification in biological systems.
Safety and Handling
Conclusion
(S)-N-(4-Cyano-2-nitro-phenyl)-L-tyrosine is a fascinating molecule at the intersection of amino acid chemistry and synthetic organic chemistry. Its well-defined structure and the reactivity of its functional groups make it a valuable compound for a range of research applications, from fundamental studies of enzyme-substrate interactions to the development of novel therapeutic agents. This guide has provided a comprehensive overview of its properties, synthesis, and potential uses, aiming to equip researchers with the necessary knowledge for its successful application in their work.
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